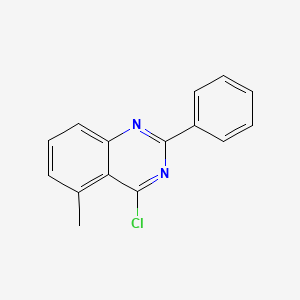
4-Cloro-5-metil-2-fenil-quinazolina
Descripción general
Descripción
4-Chloro-5-methyl-2-phenyl-quinazoline is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry . Quinazolines possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . 4-Chloro-5-methyl-2-phenyl-quinazoline has been used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines .
Synthesis Analysis
Quinazolines and quinazolinones are noteworthy in medicinal chemistry due to their wide range of biological properties . The synthesis of new quinazolinone derivatives with potent antimicrobial activity has been a focus of considerable research . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-methyl-2-phenyl-quinazoline is represented by the linear formula C15H11ClN2 . The InChI code for this compound is 1S/C15H11ClN2/c1-10-6-5-9-12-13 (10)14 (16)18-15 (17-12)11-7-3-2-4-8-11/h2-9H,1H3 .
Chemical Reactions Analysis
Quinazolinones and quinazolines are important chemical structures for the synthesis of various physiologically significant and pharmacologically utilized molecules . They have been used in the synthesis of axially chiral quinazoline-containing phosphinamine ligand, N,N,2-triphenylquinazolin-4-amine, sulfanyl and sulfinylbenzodiazines .
Physical And Chemical Properties Analysis
The physical form of 4-Chloro-5-methyl-2-phenyl-quinazoline is a white solid . It has a molecular weight of 254.72 .
Aplicaciones Científicas De Investigación
Síntesis de Ligandos Quiralmente Axiales
Este compuesto se utiliza en la síntesis de ligandos de fosfinamina que contienen quinazolina quiralmente axial, que son valiosos en la catálisis asimétrica .
Conversión de Fenoles a Anilinas
Sirve como reactivo para convertir fenoles en anilinas, que son intermediarios importantes en productos farmacéuticos y agroquímicos .
Agentes Antitripanosomales
La 4-Cloro-5-metil-2-fenil-quinazolina participa en la síntesis de aminas de nitrotriazol o aminas de nitroimidazol, que exhiben actividad antitripanosomal y citotoxicidad en mamíferos .
Estudios de Comportamiento Fotocrómico
El comportamiento fotocrómico único de los andamios de quinazolina, incluidos los derivados como la this compound, se ha explotado para dilucidar los procesos de señalización celular .
Síntesis de Moléculas Biológicamente Activas
Este compuesto se puede utilizar para sintetizar diversas moléculas biológicamente activas, incluidas aquellas con posibles propiedades anticancerígenas .
Descubrimiento y Optimización de Fármacos
Los derivados de la quinazolina son significativos en el descubrimiento de fármacos debido a su amplia gama de actividades biofarmacéuticas, incluido el uso clínico antitumoral .
Investigación de Actividad Biológica
Debido a sus significativas actividades biológicas, los derivados de la quinazolina son el foco de la investigación de síntesis y bioactividades, con muchos estudios que investigan sus posibles usos .
Mecanismo De Acción
Target of Action
Quinazoline derivatives, a class of compounds to which 4-chloro-5-methyl-2-phenyl-quinazoline belongs, are known to exhibit a wide range of pharmacological activities . These activities include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . The specific targets can vary depending on the exact structure of the quinazoline derivative.
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact structure of the quinazoline derivative and its target.
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as cell death in the case of anti-cancer activity .
Result of Action
Given the known activities of quinazoline derivatives, it is likely that the compound could have effects such as inhibition of cell growth or induction of cell death in the case of anti-cancer activity .
Direcciones Futuras
Future directions for the study and application of 4-Chloro-5-methyl-2-phenyl-quinazoline could include further exploration of its biological activities and potential uses in medicinal chemistry . For instance, the compound with diethyl substitution showed the highest activity, suggesting that future replacements for optimization could be explored .
Análisis Bioquímico
Biochemical Properties
4-Chloro-5-methyl-2-phenyl-quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives, including 4-Chloro-5-methyl-2-phenyl-quinazoline, have been shown to inhibit tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can disrupt cell signaling pathways that are crucial for cell growth and proliferation.
Cellular Effects
4-Chloro-5-methyl-2-phenyl-quinazoline affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives can induce apoptosis (programmed cell death) in cancer cells by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway . This pathway is essential for cell survival and proliferation, and its inhibition can lead to reduced tumor growth.
Molecular Mechanism
The molecular mechanism of 4-Chloro-5-methyl-2-phenyl-quinazoline involves its interaction with specific biomolecules. It binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the disruption of cell signaling pathways. Additionally, 4-Chloro-5-methyl-2-phenyl-quinazoline can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5-methyl-2-phenyl-quinazoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-5-methyl-2-phenyl-quinazoline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 4-Chloro-5-methyl-2-phenyl-quinazoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
4-Chloro-5-methyl-2-phenyl-quinazoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 4-Chloro-5-methyl-2-phenyl-quinazoline within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and tumor tissues. Its localization and accumulation in specific tissues can affect its therapeutic and toxic effects.
Subcellular Localization
4-Chloro-5-methyl-2-phenyl-quinazoline exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interaction with biomolecules and its ability to modulate cellular processes.
Propiedades
IUPAC Name |
4-chloro-5-methyl-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)14(16)18-15(17-12)11-7-3-2-4-8-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDIIICHHISEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696120 | |
| Record name | 4-Chloro-5-methyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885277-13-4 | |
| Record name | 4-Chloro-5-methyl-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1501669.png)
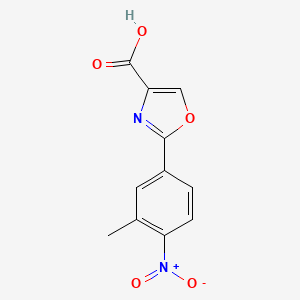
![Propan-2-yl 8-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1501677.png)

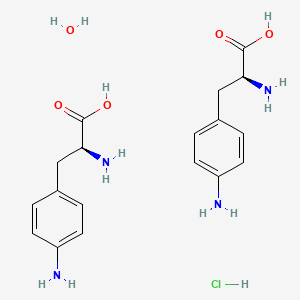

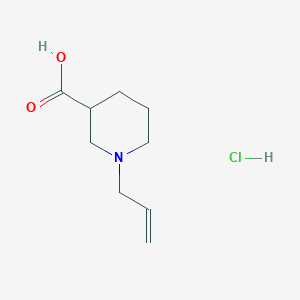
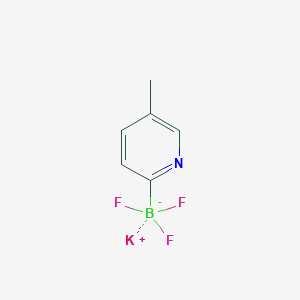
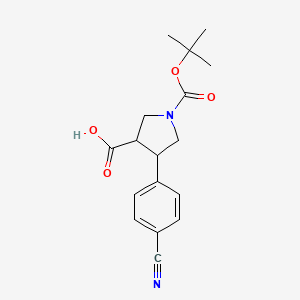


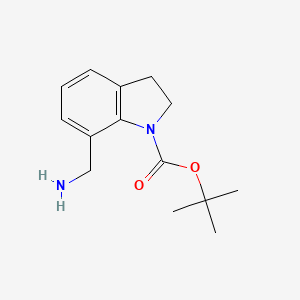
![tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate](/img/structure/B1501708.png)
![2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1501710.png)